7-Hydroxy-3-methyl-1H-2-benzopyran-1-one
Description
Structure
3D Structure
Properties
CAS No. |
62252-23-7 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-hydroxy-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5,11H,1H3 |
InChI Key |
ITPXMSJLENIBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)C(=O)O1 |
Origin of Product |
United States |
Significance of Isocoumarins and Benzopyran 1 One Core Structures in Natural Products and Medicinal Chemistry
The isocoumarin (B1212949) and benzopyran-1-one frameworks are fundamental scaffolds in the architecture of numerous natural products, making them pivotal in the fields of medicinal chemistry and drug discovery.
Isocoumarins, which are isomers of coumarins with a reversed lactone ring, are formally known as 1H-2-benzopyran-1-ones. This structural class is abundant in nature, particularly in microorganisms like endophytic fungi and in higher plants. nih.gov The isocoumarin scaffold is considered a "privileged structure" because it forms the basis for a wide array of molecules exhibiting significant pharmacological properties. nih.govnih.gov These biological activities are remarkably diverse, including antimicrobial, cytotoxic, anti-inflammatory, antimalarial, and enzyme inhibitory effects. nih.gov Consequently, the isocoumarin framework is a subject of intense study in organic synthesis and pharmaceutical chemistry, serving as a key intermediate in the creation of other complex heterocyclic compounds. nist.gov
Similarly, the broader benzopyran (or chromene) structure is a cornerstone in many biologically active compounds. Derivatives of the benzopyran moiety are known to interact with a multitude of cellular targets, leading to a wide spectrum of biological actions such as antitumor, antioxidant, antiviral, and anti-inflammatory activities. The prevalence of this core in natural products and its proven success in designed pharmaceutical ligands underscore its importance as a preferential framework in the development of new therapeutic agents.
Overview of 7 Hydroxy 3 Methyl 1h 2 Benzopyran 1 One Within the Isocoumarin Class
Isolation from Natural Sources
While a wide variety of isocoumarin derivatives have been isolated from numerous fungal species, the specific compound this compound has been less frequently reported. However, research into the metabolic products of fungi, particularly those from marine and terrestrial endophytic environments, has led to the identification of closely related structures.
For instance, a study on the marine sponge-associated fungus Aspergillus similanensis (KUFA 0013) resulted in the isolation of several isocoumarin derivatives. nih.govbohrium.com Among these were 6,8-dihydroxy-3-methylisocoumarin and 6,8-dihydroxy-3,7-dimethylisocoumarin. nih.govbohrium.com These findings highlight the metabolic potential of the Aspergillus genus to produce a diverse array of isocoumarins, suggesting that other species within this genus could be potential sources of this compound.
Further investigations into endophytic fungi have also yielded a plethora of isocoumarin compounds. researchgate.net Genera such as Aspergillus and Penicillium are particularly well-documented for their production of these metabolites. researchgate.netrsc.org The chemical diversity of isocoumarins from these fungi is vast, with variations in hydroxylation, methylation, and other substitutions on the core isocoumarin scaffold. rsc.org
Table 1: Isolation of Related Isocoumarins from Fungal Sources
| Compound Name | Fungal Source | Reference |
|---|---|---|
| 6,8-dihydroxy-3-methylisocoumarin | Aspergillus similanensis KUFA 0013 | nih.govbohrium.com |
| 6,8-dihydroxy-3,7-dimethylisocoumarin | Aspergillus similanensis KUFA 0013 | nih.govbohrium.com |
| Asperisocoumarins A-F | Aspergillus sp. 085242 | nih.gov |
| Mellein | Aspergillus sp. | rsc.org |
| cis-4-hydroxymellein | Aspergillus sp. | rsc.org |
Biosynthetic Pathways and Precursors of Isocoumarin Structures
The biosynthesis of this compound and related isocoumarins is a classic example of the polyketide pathway, a major route for the production of secondary metabolites in fungi, bacteria, and plants. wikipedia.org This process is orchestrated by a large, multi-domain enzyme complex known as polyketide synthase (PKS). wikipedia.org
The biosynthesis begins with a starter unit, typically an acyl-CoA molecule, and proceeds through the sequential addition of extender units, most commonly malonyl-CoA. rsc.org In fungi, isocoumarin biosynthesis is primarily catalyzed by non-reducing polyketide synthases (NR-PKSs). rsc.org These enzymes contain a series of functional domains, including a starter unit acyl-CoA transacylase (SAT), β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT) domain, and an acyl carrier protein (ACP). researchgate.net
The assembly of the polyketide chain for an isocoumarin like this compound would involve the condensation of a starter unit with several malonyl-CoA extender units. The final polyketide chain then undergoes a series of cyclization and modification reactions, such as hydroxylation and methylation, to yield the final isocoumarin structure. The specific enzymes responsible for these tailoring steps are often encoded by genes located within the same biosynthetic gene cluster as the PKS. rsc.org
For example, the biosynthesis of some isocoumarins has been elucidated through heterologous expression of the responsible NR-PKS gene. rsc.org The expression of a non-reducing polyketide synthase gene from Penicillium crustosum in the host fungus Aspergillus nidulans resulted in the production of three isocoumarin derivatives, demonstrating the direct role of the PKS in forming the core isocoumarin scaffold. rsc.org The subsequent modifications, such as the introduction of a hydroxyl group at the C-7 position and a methyl group at the C-3 position, are carried out by specific tailoring enzymes like hydroxylases and methyltransferases. nih.gov The precursors for these modifications are typically S-adenosyl methionine (SAM) for methylation and molecular oxygen and NADPH for hydroxylation.
Synthetic Methodologies for 7 Hydroxy 3 Methyl 1h 2 Benzopyran 1 One and Its Structural Analogs
Chemical Synthesis Approaches for the Core 1H-2-benzopyran-1-one Skeleton
The foundational structure of 1H-2-benzopyran-1-one can be assembled through several reliable synthetic routes. These methods often utilize readily available starting materials and provide efficient access to the isocoumarin (B1212949) core.
Synthesis via Homophthalic Anhydride (B1165640) and Acetyl Chloride
A notable method for synthesizing the isocoumarin skeleton involves the reaction of homophthalic anhydride with an acyl chloride. ibu.edu.tr Specifically, the synthesis of 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid has been achieved with high yields through the reaction of homophthalic anhydride and acetyl chloride, using pyridine (B92270) as a catalyst. This initial reaction leads to the formation of an intermediate, 4-acetyl-1H-2-benzopyran-1,3(4H)-dione, which then undergoes rearrangement with concentrated sulfuric acid to yield the desired isocoumarin derivative.
This approach is versatile, as the 3-substituted isocoumarins can be further modified. For instance, 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid can be derivatized into various isoquinolones by reacting it with ammonia (B1221849) and primary amines. The reaction of homophthalic anhydrides with arylacetic acids in the presence of acetic anhydride and triethylamine (B128534) has also been employed to synthesize 3-benzylisocoumarin derivatives. documentsdelivered.com
| Reactants | Catalyst/Reagents | Product | Yield |
| Homophthalic anhydride, Acetyl chloride | Pyridine, Conc. H₂SO₄ | 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid | Excellent |
| Homophthalic anhydrides, Arylacetic acids | Acetic anhydride, Triethylamine | 3-Benzylisocoumarin derivatives | Not specified |
| 4-Nitrohomophthalic anhydride, Acetylation | Not specified | 3-Methyl-7-nitroisocoumarin | Not specified |
Pechmann Condensation and Related Acid-Catalyzed Approaches
The Pechmann condensation is a widely recognized method for the synthesis of coumarins, which are isomers of isocoumarins. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.gov The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and a final dehydration step. wikipedia.orgyoutube.com
While the classic Pechmann condensation yields coumarins, modifications and related acid-catalyzed cyclizations are employed for isocoumarin synthesis. For instance, the condensation of phenols with β-ketoesters can be optimized using various acid catalysts, including both Brønsted and Lewis acids like H₂SO₄, HCl, AlCl₃, and ZrCl₄. nih.govnih.gov The use of solid acid catalysts, such as Amberlyst-15 and zeolites, under microwave irradiation and solvent-free conditions has been shown to be an efficient and environmentally friendly approach. nih.gov For example, the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) over Amberlyst-15 under these conditions yields 7-hydroxy-4-methylcoumarin in high yields. nih.gov
A variation known as the Simonis chromone (B188151) cyclization occurs when phenols react with β-ketoesters in the presence of phosphorus pentoxide, leading to the formation of chromones, another class of related heterocyclic compounds. wikipedia.org
| Phenol Component | β-Ketoester | Catalyst | Product | Yield |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 (Microwave, solvent-free) | 7-Hydroxy-4-methylcoumarin | 97% nih.gov |
| Phenol | Ethyl acetoacetate | Amberlyst-15 (Microwave, solvent-free) | 4-Methylcoumarin | 43% nih.gov |
| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 5,7-dihydroxy-4-methyl-2H-chromen-2-one | 88% acs.org |
Stereoselective and Enantioselective Synthesis of Dihydroisocoumarin Scaffolds
The synthesis of dihydroisocoumarins, which are reduced forms of isocoumarins, often requires stereoselective methods to control the stereochemistry at the newly formed chiral centers. These compounds are significant as they form the core structure of many biologically active natural products. nih.gov
One major strategy for constructing the dihydroisocoumarin segment involves the addition of anions derived from ortho-toluyl esters or oxazolines to protected amino aldehydes. However, this method often results in a mixture of epimers at the C-3 position. nih.gov
Another method for achieving stereoselectivity is through the chemo- and stereoselective reduction of precursor ketones. For instance, the reduction of a ketone precursor using sodium borohydride (B1222165) with cerium(III) chloride can yield a single diastereomeric alcohol. nih.gov Similarly, the formation of a secondary amine can be achieved with high diastereoselectivity by pre-forming the imine and then reducing it with sodium borohydride. nih.gov
Advanced Synthetic Strategies for Complex 7-Hydroxy-3-methyl-1H-2-benzopyran-1-one Derivatives
The synthesis of more complex derivatives of this compound often requires advanced and versatile synthetic strategies. These methods enable the construction of diverse molecular libraries based on the benzopyran scaffold.
A divergent and practical solid-phase parallel diversity-oriented synthesis (DOS) has been successfully applied to construct five discrete core skeletons embedded with the benzopyranyl substructure. This approach allows for the expansion of molecular diversity by introducing various substituents at different positions from a single key intermediate. nih.gov This strategy has been used to create a 434-member polyheterocyclic benzopyran library. nih.gov A continuation of this work utilized both solid-phase and fluorous-tag-based solution-phase parallel platforms to construct a 284-member library with six distinct core skeletons. nih.gov
One-pot reactions are also employed for the efficient synthesis of substituted benzopyran derivatives. For example, the reaction of 2-chlororesorcinol (B1584398) with malononitrile (B47326) in the presence of various aldehydes or ketones can produce 2-amino-8-chloro-7-hydroxy-4-aryl-4H-chromen-3-carbonitriles. These can then be further transformed into more complex heterocyclic systems.
Palladium-catalyzed cross-coupling reactions, such as the Matsuda-Heck arylation, have been used to synthesize benzopyran–phenylpropanoid hybrids. This involves the coupling of arene diazonium salts with 8-allylcoumarins. acs.org A selective allylic oxidation of the resulting coupling products can then be achieved using DDQ in the presence of silica (B1680970). acs.org
| Strategy | Key Features | Example Application |
| Diversity-Oriented Synthesis (DOS) | Solid-phase parallel synthesis, construction of diverse core skeletons from a common intermediate. | Creation of a 434-member polyheterocyclic benzopyran library. nih.gov |
| One-Pot Reactions | Multi-component reactions to build complexity in a single step. | Synthesis of 2-amino-8-chloro-7-hydroxy-4-aryl-4H-chromen-3-carbonitriles. |
| Matsuda-Heck Arylation | Palladium-catalyzed coupling of arene diazonium salts with allyl-substituted coumarins. | Synthesis of benzopyran–phenylpropanoid hybrids. acs.org |
Spectroscopic and Analytical Characterization in 7 Hydroxy 3 Methyl 1h 2 Benzopyran 1 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 7-Hydroxy-3-methyl-1H-2-benzopyran-1-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 7-hydroxy-4-methyl coumarin (B35378), reveals characteristic signals that confirm the presence of the α-benzopyrone skeleton with attached methyl and hydroxyl groups. researchgate.net The spectrum typically shows distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. For instance, in a similar compound, 7-hydroxy-4-methyl-chromen-2-one, the ¹H NMR spectrum (in DMSO-d6) shows a singlet for the methyl group protons at approximately 2.36 ppm, a singlet for the olefinic proton at 6.12 ppm, and multiplets for the aromatic protons between 6.70 and 7.59 ppm. The hydroxyl proton appears as a singlet at 10.52 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. For the related 7-hydroxy-4-methyl coumarin, the spectrum confirms the presence of all carbon atoms in their specific chemical environments. researchgate.net The carbonyl carbon of the lactone ring typically appears at a downfield chemical shift, a characteristic feature of this class of compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom No. | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.8 | m |
| CH-O | 4.5 - 4.8 | m |
| CH₂ | 2.8 - 3.0 | m |
| CH₃ | 1.4 - 1.6 | d |
| OH | 9.5 - 10.5 | s |
This is a predicted data table based on typical chemical shifts for similar structures. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom No. | Chemical Shift (ppm) |
| C=O | 165 - 170 |
| C-Ar (O-substituted) | 155 - 160 |
| C-Ar | 110 - 140 |
| C-O | 75 - 80 |
| CH₂ | 30 - 35 |
| CH₃ | 20 - 25 |
This is a predicted data table based on typical chemical shifts for similar structures. Actual experimental values may vary.
Infrared (IR) and Mass Spectrometry (MS) for Compound Characterization
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for the characterization of this compound, providing insights into its functional groups and molecular weight.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its specific functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the lactone carbonyl group (C=O) is confirmed by a strong absorption band typically appearing in the range of 1680-1760 cm⁻¹. Aromatic C=C stretching vibrations are usually observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₀O₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 178.18 g/mol . nih.govnist.govchemeo.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. ceon.rs The fragmentation pattern observed in the mass spectrum can further help in elucidating the structure of the molecule.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| C=O (lactone) | 1680 - 1760 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O | 1000 - 1300 | Medium |
This is a generalized data table. Actual experimental values may vary.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for both the isolation of this compound from natural sources or synthetic reaction mixtures and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of the compound. researchgate.net The retention factor (Rf) value is characteristic for a specific compound under defined chromatographic conditions.
Column Chromatography: For the preparative isolation of the compound, column chromatography is widely used. A stationary phase, such as silica (B1680970) gel or alumina, is packed into a column, and the sample is eluted with a suitable solvent system. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the quantitative determination and purity assessment of this compound. researchgate.net Using a suitable column and mobile phase, a sharp, symmetrical peak at a specific retention time indicates the purity of the compound. HPLC can also be used for preparative purposes to obtain highly pure samples.
X-ray Crystallography in the Determination of Solid-State Structures
The analysis of the diffraction pattern produced when X-rays pass through a single crystal allows for the calculation of the electron density distribution within the crystal. This, in turn, reveals the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. Such data would unequivocally confirm the connectivity and stereochemistry of this compound and provide insights into its intermolecular interactions in the solid state.
Chemical Modification and Derivatization Strategies of 7 Hydroxy 3 Methyl 1h 2 Benzopyran 1 One
Substitution Reactions on the Benzene (B151609) and Pyran Rings
Alterations to the aromatic and heterocyclic rings of the 7-hydroxy-3-methyl-1H-2-benzopyran-1-one molecule are key strategies for modifying its properties.
Halogenation Studies (e.g., Bromination)
The introduction of halogen atoms, such as bromine, onto the benzopyran-2-one core can significantly influence the compound's biological profile. A detailed study on the bromination of 7-hydroxy-4-methyl benzopyran-2-one explored various brominating agents and reaction conditions, including classical methods and microwave irradiation. researchgate.net This research demonstrated that bromination can occur at different positions, leading to derivatives like 3-bromo-4-methyl-7-hydroxy-benzopyran-2-one, 8-bromo-7-hydroxy-4-methyl-Benzopyran-2-one, and 6,8-dibromo-7-hydroxy-4-methyl-Benzopyran-2-one. researchgate.net The specific product obtained is dependent on the reagents and conditions used. For instance, the use of N-Bromosuccinimide (NBS) can lead to bromination at the C-3 position. researchgate.net
O-Alkylation, O-Acylation, and Etherification at the 7-Hydroxy Group
The phenolic hydroxyl group at the 7-position is a prime site for modification. O-alkylation, the addition of an alkyl group, is a common strategy. For instance, the synthesis of 7-methoxy derivatives, such as (+)-8-(2-Hydroxy-3-methyl-3-butenyl)-7-methoxy-2H-1-benzopyran-2-one, has been reported. chemicalbook.com This modification can alter the compound's polarity and ability to form hydrogen bonds.
Furthermore, etherification by linking various moieties to the 7-hydroxy group has been explored. A notable example is the synthesis of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties. nih.gov This was achieved through a click chemistry approach, highlighting a modern and efficient method for creating complex derivatives. nih.gov
Modifications at the 3-Methyl Position and Adjacent Sites
The methyl group at the 3-position and its surrounding area also present opportunities for derivatization. While direct modification of the methyl group itself is less commonly reported for this specific isocoumarin (B1212949), related studies on similar scaffolds provide insights. For example, in the pyrazolopyridine series, methylation at various positions, including those analogous to the C3 region, has been shown to significantly impact biological activity. mdpi.com This suggests that exploring substitutions at the 3-methyl position of this compound could lead to compounds with altered properties.
Synthesis of Hybrid and Conjugated Benzopyran-1-one Systems
Creating hybrid molecules by combining the benzopyran-1-one core with other pharmacologically active scaffolds is a promising strategy. This approach aims to develop compounds with dual or enhanced biological activities. For instance, benzopyran–phenylpropanoid hybrids have been synthesized via Matsuda–Heck-arylation and subsequent allylic oxidation. acs.org Another example involves the synthesis of coumarin-chalcone hybrids, which have shown potential as anticancer agents. acs.org Additionally, the synthesis of 7-hydroxy-3-[(4-methyl-2-oxo-1-2H-1-benzopyran-7-yl) oxymethyl]-8-undecyl-6H-4,1,2-benzoxadiazin-6-one demonstrates the conjugation of the benzopyranone structure with other heterocyclic systems. researchgate.net
Development of Bis-Isocoumarin Derivatives
The synthesis of bis-isocoumarin derivatives, where two isocoumarin units are linked together, represents another area of chemical exploration. While the direct synthesis of bis-derivatives from this compound is not extensively detailed in the provided results, the synthesis of related bis-coumarin compounds is well-documented. m-hikari.comnih.govresearchgate.net These methods often involve the reaction of a 4-hydroxycoumarin (B602359) with an aldehyde in the presence of a catalyst. m-hikari.com A specific example of a bis-isocoumarin synthesis involves the reaction of 2-ethynylbenzoates with Yanai's reagent to form bis(triflyl)ethylated isocoumarins. nih.gov These approaches could potentially be adapted for the synthesis of bis-derivatives of this compound.
Computational and Theoretical Studies on 7 Hydroxy 3 Methyl 1h 2 Benzopyran 1 One and Its Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govyoutube.com These models are instrumental in predicting the activity of new, unsynthesized compounds, thus saving time and resources in the drug discovery pipeline. nih.govyoutube.com
For coumarin (B35378) and isocoumarin (B1212949) derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and antioxidant effects. nih.govnih.gov These studies typically involve calculating a range of molecular descriptors that quantify various aspects of a molecule's structure. The models are often built using statistical methods like Multiple Linear Regression (MLR). nih.govresearchgate.net
A study on coumarin derivatives as inhibitors of Cyclin-Dependent Kinases (CDK) for anticancer activity found that the inhibitory action was strongly related to the dipole moment and the number of hydrogen bond donors. nih.govresearchgate.net Another QSAR investigation into the antioxidant activity of coumarin derivatives revealed that complexity, H-bond donor character, and lipophilicity were key parameters. nih.gov The reliability of these models is rigorously tested through internal and external validation methods to ensure their predictive power. nih.govresearchgate.net
Below is a table of common molecular descriptors used in QSAR studies for this class of compounds.
| Descriptor Type | Examples | Significance |
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Describes the electronic aspects of the molecule, influencing how it interacts with biological targets. nih.gov |
| Topological | Molecular Connectivity Indices, Wiener Index | Quantifies molecular shape, size, and degree of branching. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (TPSA) | Relates to the pharmacokinetic properties of the molecule, such as absorption and distribution. nih.gov |
| Steric/3D | Molecular Volume, Surface Area | Describes the three-dimensional bulk and shape of the molecule. |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic descriptors counting atoms, bonds, and specific functional groups. nih.govresearchgate.net |
This table is generated based on data from multiple sources. nih.govnih.govresearchgate.net
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. researchgate.net It is a fundamental tool for rational drug design, helping to elucidate the structural basis of a compound's activity and mechanism of action. rsc.orgnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which is often expressed as binding energy in kcal/mol. tandfonline.com
In a recent study, a series of 22 derivatives of 7-hydroxy-4-methyl-3-substituted benzopyran-2-one were designed and evaluated for their anticancer activity. nih.gov The most potent compounds were subjected to molecular docking studies against the PI3K and Akt-1 enzymes, which are key targets in cancer therapy. The docking results provided insights into the binding modes of these inhibitors. For instance, the most active compounds, 3c and 8 , demonstrated strong binding affinities and formed crucial hydrogen bonds and hydrophobic interactions with key amino acid residues within the active sites of PI3K and Akt-1. nih.gov
Validation of a docking protocol is often achieved by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) compared to the experimental structure. tandfonline.com
The table below summarizes the docking results for the most promising compounds from the aforementioned study. nih.gov
| Compound | Target Enzyme | Binding Score (kcal/mol) | Interacting Amino Acid Residues |
| 3c | PI3K | -10.15 | Val851, Ser854, Lys802 |
| 8 | PI3K | -9.87 | Val851, Tyr836, Asp933 |
| 3c | Akt-1 | -9.67 | Lys179, Thr211, Asp292 |
| 8 | Akt-1 | -9.43 | Lys179, Glu228, Thr291 |
This table is generated based on data from the study on 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the biological system. mdpi.com
For coumarin derivatives, MD simulations have been used to validate docking results and confirm the stability of the predicted binding poses. nih.govnih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual amino acid residues. A stable RMSD value for the ligand over the simulation time (e.g., 50-100 nanoseconds) indicates that it remains firmly bound within the active site. mdpi.comnih.gov RMSF analysis helps identify which parts of the protein are flexible and which are stable upon ligand binding. nih.gov
These simulations provide valuable information on the dynamic behavior of the ligand-receptor complex, strengthening the hypotheses generated from molecular docking. nih.gov
| MD Simulation Parameter | Description | Implication for Ligand-Target Interaction |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | A low and stable RMSD value suggests the complex is stable and the ligand does not dissociate from the binding pocket. mdpi.comnih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible and rigid regions of the protein, indicating which residues are most affected by ligand binding. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | Persistent hydrogen bonds indicate key interactions that contribute to the stability of the complex. |
| Binding Free Energy (e.g., MM/PBSA) | An end-point calculation to estimate the free energy of binding from the MD trajectory. | Provides a more accurate estimation of binding affinity compared to docking scores alone. |
This table describes key parameters analyzed in molecular dynamics simulations. mdpi.comnih.gov
Computational ADMET Profiling
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET profiling—which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity—is a critical step in this process. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery phase, helping to identify compounds with poor drug-like characteristics and reducing late-stage failures. nih.govdergipark.org.tr
For coumarin and benzopyran-2-one derivatives, ADMET properties are often predicted using online tools like SwissADME and preADMET. nih.govdergipark.org.trnih.gov These tools calculate various physicochemical and pharmacokinetic parameters. A key initial filter is Lipinski's rule of five, which assesses the oral bioavailability of a compound based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.govnih.gov Other important predicted properties include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential toxicity, such as hepatotoxicity or cardiotoxicity. nih.govdergipark.org.trmdpi.com
In the study of 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives, ADMET prediction was performed on the most active compounds. nih.gov The results indicated that the lead compounds possessed favorable drug-like properties and were predicted to be orally bioavailable. nih.gov
The following table shows a sample of predicted ADMET properties for lead compounds from the study. nih.gov
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| 3c | 412.44 | 3.89 | 2 | 5 | 0 |
| 8 | 426.47 | 4.21 | 2 | 5 | 0 |
This table is generated based on data from the study on 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives. nih.gov
Density Functional Theory (DFT) and Other Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. youtube.com In drug design, DFT is frequently used to calculate electronic descriptors that are subsequently used in the development of QSAR models. nih.gov By providing a detailed understanding of a molecule's electronic properties, DFT helps explain the underlying basis for its biological activity. youtube.com
For coumarin derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), have been employed to compute a variety of electronic descriptors. nih.gov These descriptors provide quantitative measures of a molecule's electronic characteristics, which are crucial for its interaction with biological macromolecules. The results from these calculations can reveal how substitutions on the benzopyran-2-one scaffold influence the electronic distribution and, consequently, the compound's activity. nih.govresearchgate.net
Below is a table of important electronic descriptors that can be calculated using DFT and their relevance in medicinal chemistry.
| DFT-Derived Descriptor | Description | Relevance to Drug Action |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. A higher EHOMO often correlates with greater reactivity. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. Important for charge-transfer interactions. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form dipole-dipole interactions with a receptor. nih.gov |
| Mulliken Atomic Charges | The partial charge distributed on each atom in the molecule. | Helps identify nucleophilic and electrophilic sites, which are key for forming covalent or electrostatic interactions. |
This table outlines key electronic descriptors calculated via DFT and their significance. nih.govyoutube.com
In Vitro Biological Activities and Mechanistic Investigations of 7 Hydroxy 3 Methyl 1h 2 Benzopyran 1 One Analogs
Antimicrobial and Antifungal Activity Mechanisms
Analogs of 7-Hydroxy-3-methyl-1H-2-benzopyran-1-one have demonstrated notable activity against various microbial and fungal pathogens. The mechanisms underlying these properties often involve the inhibition of critical cellular processes in the pathogens.
One area of investigation has been the inhibition of bacterial DNA gyrase. Benzopyrone derivatives have shown good antibacterial activity against Staphylococcus aureus. The introduction of a furan (B31954) moiety to create furobenzopyrones resulted in significant activity against both S. aureus and E. coli, suggesting the furan ring plays a crucial role in the antimicrobial action. nih.gov Specifically, angular furobenzopyrone derivatives demonstrated antibacterial activity against E. coli that was higher than the antibiotic tobramycin, highlighting the importance of the molecular structure in its efficacy. nih.gov
In the realm of antifungal activity, a racemic analog, 7-methyl-7-hydroxy-2,3-benzo[c]octa-1,6-olide, exhibited stronger antifungal effects against the plant pathogen Alternaria solani than its natural counterpart. nih.gov Other related structures, such as flavanone (B1672756) analogs, have also been screened for antimicrobial properties. While some chalcone (B49325) derivatives showed no activity, their cyclized flavanone counterparts displayed some antibacterial effects at higher concentrations, indicating that the heterocyclic ring structure is important for activity. nih.gov The 7-benzyloxy-3',4'-methylenedioxychalcone and its corresponding flavanone showed good antibacterial and antifungal activities against several strains. nih.gov
Table 1: Antimicrobial Activity of Selected Benzopyranone Analogs
| Compound/Analog Class | Target Organism(s) | Observed Effect/Mechanism |
| Furobenzopyrones | S. aureus, E. coli | DNA Gyrase Inhibition nih.gov |
| 7-methyl-7-hydroxy-2,3-benzo[c]octa-1,6-olide | Alternaria solani | Antifungal activity (EC₅₀ of 27.36 μg/ml) nih.gov |
| 7-Benzyloxy-3',4'-methylenedioxyflavanone | Various bacteria and fungi | Good antimicrobial activity nih.gov |
Anti-inflammatory Pathways and Modulation
The anti-inflammatory potential of benzopyranone analogs is linked to their ability to modulate specific biological pathways. A key mechanism is the inhibition of the aldose reductase enzyme, which is not only involved in diabetic complications but also in the inflammatory response. nih.gov By inhibiting this enzyme, these compounds can potentially mitigate inflammation.
Furthermore, certain derivatives, such as the mycotoxin Ochratoxin A, which contains a 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one core, have been shown to be immunotoxic. This activity involves causing cell death in immune cells through apoptosis and necrosis, altering immune cell numbers, and changing the production of cytokines, which are key signaling molecules in the inflammatory process. nih.gov This demonstrates a potent modulatory effect on the immune system and inflammatory pathways. The therapeutic anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of cyclooxygenase-2 (COX-2). researchgate.net Studies on the broader benzopyran chemical class have identified them as selective COX-2 inhibitors, which is a primary mechanism for reducing inflammation. nih.gov
Antioxidant Mechanisms and Radical Scavenging Properties
Analogs of this compound possess antioxidant properties, primarily through their ability to scavenge free radicals. The mechanisms of action have been explored using various in vitro assays.
Enzyme Inhibition Studies
The ability of this compound analogs to inhibit specific enzymes is a cornerstone of their pharmacological activity.
Aldose Reductase: Derivatives of 7-hydroxy-2-substituted-4-H-1-benzopyran-4-one have been identified as effective inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov Structure-activity relationship (SAR) studies revealed that substituents at the 4' position that can act as hydrogen bond donors are most favorable for inhibitory activity. nih.gov Spirobenzopyran scaffolds have also been developed as potent aldose reductase inhibitors, with some showing IC50 values in the low micromolar range. researchgate.net
COX-2: The benzopyran chemical class has been the focus of studies for selective cyclooxygenase-2 (COX-2) inhibition. nih.gov These enzymes are key mediators of inflammation and pain. researchgate.net Molecular docking simulations have shown that these compounds interact with key residues like Tyr-361 and Ser-516 in the COX-2 active site, providing a basis for their anti-inflammatory effects. nih.gov
NAD(P)H: Quinone Oxidoreductase-1 (NQO1): NQO1 is an enzyme involved in detoxification and the activation of certain anticancer drugs. rsc.orgmdpi.com Potent inhibitors of NQO1, such as dicoumarol, share structural similarities with the benzopyranone scaffold. rsc.org Virtual screening efforts have been employed to identify novel NQO1 inhibitors, which can be useful for probing the enzyme's function in cells. rsc.org
Alpha-Chymotrypsin: Studies on the inhibition of alpha-chymotrypsin by related lactone structures have been conducted. nih.gov Aryl-substituted enol lactones have been shown to act as alternate substrate inhibitors of chymotrypsin, forming stable acyl-enzyme intermediates. nih.gov The enantioselectivity of this binding and the stability of the resulting complex are highly dependent on the specific structure of the analog. nih.gov
Table 2: Enzyme Inhibition by Selected Benzopyranone Analogs
| Enzyme Target | Analog Class | Key Findings |
| Aldose Reductase (ALR2) | 7-hydroxy-2-substituted-4-H-1-benzopyran-4-one | Hydrogen bond donors at the 4' position enhance activity. nih.govnih.gov |
| Aldose Reductase (ALR2) | Spirobenzopyran derivatives | Potent inhibition with IC50 values in the low micromolar range. researchgate.net |
| Cyclooxygenase-2 (COX-2) | Benzopyran class | Selective inhibition; interaction with Tyr-361 and Ser-516. nih.gov |
| NAD(P)H: Quinone Oxidoreductase 1 (NQO1) | Dicoumarol (related structure) | Potent inhibition, used as a reference inhibitor. rsc.orgrsc.org |
| Alpha-Chymotrypsin | Aryl-substituted enol lactones | Act as alternate substrate inhibitors with high enantioselectivity. nih.gov |
Neuroprotective and Antiepileptic Action Modalities
The potential for benzopyranone analogs to act on the central nervous system has been explored, with research pointing towards neuroprotective and anticonvulsant activities.
While direct studies on this compound are limited, research on the broader coumarin (B35378) class provides significant insights. Coumarins are known to possess antiseizure activity. nih.gov The proposed mechanism for some analogs involves the modulation of GABA-A receptors, where they can enhance GABA-induced chloride currents, leading to neuronal inhibition. nih.gov SAR studies indicate that substitutions on the coumarin skeleton play a critical role in modulating anticonvulsant activity. nih.gov In vivo studies using zebrafish have been employed to screen various coumarin derivatives for their antiseizure potential. nih.gov Furthermore, some steroid derivatives incorporating related structural motifs have been assessed for neuroprotective activity against toxins like 6-hydroxydopamine (6-OHDA) in neuronal cell lines. nih.gov
Modulation of Cellular Processes
Benzopyranone analogs can exert profound effects on fundamental cellular processes, including proliferation, kinase signaling, and immune responses.
Antiproliferative Mechanisms and Kinase Inhibition: Several novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Certain compounds showed significant cytotoxicity against the MCF-7 breast cancer cell line. The mechanism for the most promising candidates involved the remarkable inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. nih.gov These compounds were found to induce apoptosis, evidenced by cell cycle analysis and changes in the levels of apoptotic proteins like BAX and BCL-2. nih.gov Other benzopyran-4-one derivatives have also been identified as potential anticancer agents, with some showing broad antiproliferative activity against various human cancer cell lines. Kinases are enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. The inhibition of protein kinases like PI3K and Akt-1 by benzopyranone analogs underscores their potential as anticancer agents. nih.gov
Immunomodulatory Effects: As mentioned previously, the isocoumarin (B1212949) derivative Ochratoxin A demonstrates significant immunomodulatory effects. It can induce immunosuppression and immunotoxicity in animals by depressing antibody responses, reducing the size of immune organs like the thymus and spleen, and altering immune cell function. nih.gov This toxicity is thought to result from apoptosis and necrosis of immune cells, coupled with an inhibition of protein synthesis that slows their replacement. nih.gov
Structure Activity Relationship Sar of 7 Hydroxy 3 Methyl 1h 2 Benzopyran 1 One Derivatives
Influence of Substituents on Biological Potency and Selectivity
The biological activity of 7-Hydroxy-3-methyl-1H-2-benzopyran-1-one derivatives can be significantly modulated by the introduction of various substituents at different positions on the benzopyran ring system. Research into related coumarin (B35378) compounds, which share a similar benzopyranone core, has provided valuable insights into these relationships.
Studies on 7-hydroxycoumarin derivatives have demonstrated that substitutions on the phenolic hydroxyl group are crucial for antifungal activity. For instance, O-alkylation and O-acylation with shorter alkyl and acyl groups have been shown to enhance antifungal efficacy. mdpi.com The introduction of electron-withdrawing groups, such as nitro (NO₂) or acetate (B1210297), also appears to favor increased antifungal activity. mdpi.comresearchgate.net This suggests that modifying the electronic properties of the molecule can significantly impact its interaction with biological targets.
In the context of anticancer activity, a series of 22 derivatives of a closely related scaffold, 7-hydroxy-4-methyl-3-substituted benzopyran-2-one, were synthesized and evaluated for their cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net Among the synthesized compounds, derivatives 3b , 3c , 3j , 7 , and 8 were identified as the most active. researchgate.net Further investigation revealed that compounds 3c and 8 exhibited remarkable inhibitory action against PI3K and Akt-1 enzymes, highlighting them as promising candidates for breast cancer treatment. researchgate.net
The following table summarizes the inhibitory activity of selected 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives against the MCF-7 cell line:
| Compound | Substitution Pattern | IC₅₀ (µM) against MCF-7 |
| 3b | [Substitution details for 3b] | [IC₅₀ value for 3b] |
| 3c | [Substitution details for 3c] | [IC₅₀ value for 3c] |
| 3j | [Substitution details for 3j] | [IC₅₀ value for 3j] |
| 7 | [Substitution details for 7] | [IC₅₀ value for 7] |
| 8 | [Substitution details for 8] | [IC₅₀ value for 8] |
These findings underscore the importance of the nature and position of substituents in determining the biological potency and selectivity of this compound derivatives.
Stereochemical Aspects and Chiral Recognition in Biological Systems
The 3-methyl group in this compound introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-7-Hydroxy-3-methyl-1H-2-benzopyran-1-one and (S)-7-Hydroxy-3-methyl-1H-2-benzopyran-1-one. The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their interaction with chiral biological targets such as enzymes and receptors.
The importance of stereochemistry in drug action is a well-established principle in pharmacology. mdpi.com The differential interaction of enantiomers with biological systems can result in one enantiomer exhibiting the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. nih.govmdpi.com Therefore, the separation and individual biological evaluation of enantiomers are crucial steps in drug development. researchgate.net
Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are commonly employed for the separation of enantiomers. mdpi.comnih.gov The development of a robust chiral HPLC method would be essential for isolating the individual (R) and (S) enantiomers of this compound and its derivatives.
Future research should focus on the stereospecific synthesis or chiral separation of the enantiomers of this compound to fully elucidate the role of stereochemistry in their biological activity.
Pharmacophore Elucidation for Targeted Biological Activities
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a particular biological response. nih.gov This model serves as a template for the design and discovery of new, potent, and selective ligands.
A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov By analyzing the structures of a series of active and inactive molecules, a common pharmacophore hypothesis can be generated and validated.
For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on benzopyran and benzopyrano[3,4b] mdpi.comnih.gov-oxazine derivatives as P-glycoprotein inhibitors have identified a pharmacophore consisting of one hydrogen-bond donor, two hydrogen-bond acceptors, and two hydrophobic groups. nih.gov Similarly, a 3D-QSAR study on menthol-derived 1,2,4-triazole-thioether compounds with antifungal activity established a reliable model that could guide the design of more effective antifungal agents. nih.gov
While pharmacophore modeling has been successfully applied to various classes of compounds, including those with anticancer and enzyme inhibitory activities, a specific pharmacophore model for this compound derivatives targeting a particular biological activity has not been explicitly detailed in the available search results. nih.govnih.gov
The development of a validated pharmacophore model for this compound derivatives would be a significant step forward. It would enable virtual screening of large compound libraries to identify new potential hits and guide the rational design of novel analogs with improved potency and selectivity for specific biological targets.
Advanced Research Applications of 7 Hydroxy 3 Methyl 1h 2 Benzopyran 1 One As a Molecular Scaffold
Development as Fluorescent Probes for Biological Sensing and Imaging
The 7-hydroxy-benzopyran-1-one core structure is a well-established fluorophore, forming the basis for a variety of fluorescent probes used in biological sensing and imaging. nih.govmdpi.com These small-molecule probes are valued for their high sensitivity, selectivity, and suitability for real-time analysis in living systems. mdpi.com The development of derivatives from this scaffold aims to enhance photophysical properties and enable specific targeting of biological molecules and processes.
Researchers have synthesized and studied numerous derivatives of the 7-hydroxycoumarin (a structural isomer) core to create brighter and more effective fluorescent tools. For instance, fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been developed to improve their utility as molecular probes. nih.govelsevierpure.com One such derivative, a hexyl amide of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid, demonstrated a significantly high molar extinction coefficient and quantum yield, making it exceptionally bright. nih.gov These enhanced properties are crucial for sensitive detection in complex biological environments. nih.govelsevierpure.com
The utility of these probes extends to competitive binding assays. 7-Hydroxycoumarin derivatives have been successfully employed as affinity-based fluorescent probes to study the macrophage migration inhibitory factor (MIF), a key protein in inflammation and cancer. nih.gov The fluorescence of these probes is quenched upon binding to the MIF's active site, a property that allows for the development of fluorescence-intensity-based displacement (FID) assays to screen for new inhibitors. nih.gov This method provides a valuable tool for identifying and characterizing potential drug candidates that target MIF. nih.gov Furthermore, modifications to the core structure, such as the introduction of a 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) group, have created efficient photo-cleavable protecting groups for thiols, enabling precise spatio-temporal control over the release of bioactive molecules in biological systems and biomaterials. rsc.org
| Probe Derivative | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Application |
| 6FC Hexyl Amide | 374 nm | 458 nm | 0.84 | Cell Imaging |
| 7-hydroxycoumarin inhibitor 7 | N/A | >100 nm Stokes Shift | 0.32 | MIF Binding Assay |
| mBhc-caged thiol | N/A | N/A | N/A | Photochemical release of thiols |
Role as Privileged Structures in Drug Discovery and Chemical Biology
The benzopyranone skeleton, the core of 7-Hydroxy-3-methyl-1H-2-benzopyran-1-one, is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for the design of new therapeutic agents. nih.gov Isocoumarins and their derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. nih.gov
The inherent bioactivity of the benzopyranone core has prompted extensive research into its derivatives for various therapeutic applications. For example, a series of 22 derivatives based on the 7-hydroxy-4-methyl-benzopyran-2-one (an isomer) scaffold were designed and synthesized to evaluate their anticancer activity. nih.gov Several of these compounds showed significant cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Two derivatives, in particular, demonstrated notable inhibitory action against PI3K and Akt-1 enzymes, which are critical targets in cancer therapy, marking them as promising candidates for further development. nih.gov
The concept of privileged structures is central to modern drug discovery, as it allows medicinal chemists to efficiently explore chemical space and develop compounds with desirable drug-like properties, such as high bioavailability and low toxicity. nih.gov The coumarin (B35378) scaffold, in general, is present in a number of clinically used drugs. nih.gov The versatility of the this compound scaffold, allowing for substitutions at various positions, enables the creation of diverse compound libraries aimed at discovering new lead compounds for a multitude of diseases.
| Compound Class/Derivative | Biological Activity | Target/Mechanism |
| Isocoumarins | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory | Various |
| 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives (e.g., 3c, 8) | Anticancer (Breast Cancer) | PI3K and Akt-1 Inhibition |
| Coumarin-derived complexes | Antibacterial, Antifungal, Anticancer, Antioxidant | Various |
Utilization in Chemical Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, involving the rapid testing of vast numbers of compounds to identify "hits" that modulate a specific biological target. thermofisher.commdpi.com Chemical libraries used for HTS are carefully curated collections of small molecules. The inclusion of compounds built upon privileged structures, like the this compound scaffold, is a strategic approach to increase the probability of finding active compounds. thermofisher.com
The rationale for including such scaffolds is based on their biologically pre-validated nature. thermofisher.com Since the benzopyranone core is known to interact with a range of biological targets, derivatives of this structure are more likely to show activity in a given screen compared to randomly selected compounds. Commercial and academic screening libraries, such as the Maybridge Screening Collection, are designed to be structurally and functionally diverse while conforming to guidelines for "drug-like" properties, such as Lipinski's Rule of Five. thermofisher.com These libraries often feature pharmacophorically rich intermediates and privileged structures to facilitate hit-to-lead optimization. thermofisher.com
Natural product libraries are another key source for HTS campaigns. mdpi.com These collections are rich in structurally complex and biologically active molecules, including a vast number of coumarin and isocoumarin (B1212949) derivatives. Screening these libraries has led to the identification of numerous lead compounds. HTS assays, such as those designed to find inhibitors of the molecular chaperone Hsp90, have successfully screened natural product libraries and identified active compounds, including flavonoids and other polyphenols that share structural motifs with the benzopyranone core. mdpi.com Therefore, the this compound scaffold and its derivatives are valuable components of HTS libraries, serving as a rich source for the discovery of novel modulators of biological function. thermofisher.commdpi.comthermofisher.com
Future Perspectives and Emerging Research Directions
Unexplored Biological Targets and Therapeutic Potential
The benzopyranone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.net However, current research is moving beyond these established areas to investigate novel and more specific molecular targets, heralding new therapeutic opportunities.
One of the most promising new areas is the targeting of specific cancer-related pathways. For instance, the isocoumarin (B1212949) derivative (R)-(-)-5-hydroxymellein has been identified as a highly specific inhibitor of the Wnt signaling pathway, which is aberrantly activated in many cancers. nih.gov This discovery opens the door for developing targeted therapies. Further research has identified that certain isocoumarin derivatives are selective inhibitors of carbonic anhydrase IX and XII, two isoforms associated with tumors. tandfonline.com Another novel target identified for isocoumarin derivatives is Lysyl-tRNA synthetase (LysRS), an essential enzyme for protein translation, making it an attractive target for developing new antimalarial agents. acs.org A study on novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives identified their potential as anticancer agents through the inhibition of PI3K and Akt-1 enzymes. nih.gov
Beyond cancer, the therapeutic potential of these compounds is expanding. Derivatives of 1H-2-benzopyran-1-one have shown potential as orally active agents with anti-ulcer and anti-inflammatory properties. acs.org The structural backbone is also found in Ochratoxin A, a mycotoxin known for its immunotoxic and nephrotoxic effects, which provides a basis for studying toxicity mechanisms and developing potential antidotes. walisongo.ac.id The broad spectrum of activities suggests that further screening against a wider range of biological targets could uncover entirely new therapeutic applications. mdpi.com
Table 1: Emerging Biological Targets for Isocoumarin and Benzopyranone Derivatives
| Target/Pathway | Therapeutic Area | Finding | Citation |
|---|---|---|---|
| Wnt Signaling Pathway | Cancer | (R)-(-)-5-hydroxymellein acts as a highly specific inhibitor. | nih.gov |
| Carbonic Anhydrase IX & XII | Cancer | Isocoumarins identified as selective inhibitors of tumor-associated isoforms. | tandfonline.com |
| Lysyl-tRNA Synthetase (LysRS) | Malaria | The natural product cladosporin (B1252801) and its derivatives are specific inhibitors. | acs.org |
| PI3K/Akt-1 | Cancer | 7-hydroxy-4-methyl-3-substituted benzopyran-2-ones show inhibitory action. | nih.gov |
| α-Glucosidase | Diabetes | An isocoumarin derivative displayed inhibitory activity against this enzyme. | nih.gov |
Novel Synthetic Methodologies and Green Chemistry Approaches
The synthesis of the isocoumarin core has traditionally involved methods like the Pechmann, Perkin, and Knoevenagel reactions. ijpsonline.com However, modern organic synthesis is focused on developing more efficient, atom-economical, and environmentally friendly methodologies.
Transition-metal catalysis has emerged as a powerful tool for constructing the isocoumarin skeleton. Recent breakthroughs include:
Rhodium(III)-catalyzed C-H activation/annulation: This method provides a convenient synthesis of isocoumarins from readily available enaminones and iodonium (B1229267) ylides, proceeding in high yields. nih.govnih.gov
Ruthenium(II)-catalyzed oxidative annulations: An inexpensive ruthenium catalyst enables the synthesis of isocoumarins and α-pyrones from benzoic acids and alkynes. mdpi.com This aerobic oxidative cyclization is highly regioselective. acs.org
Palladium and Copper-catalyzed reactions: Various strategies utilizing palladium or copper catalysts have been developed for the synthesis of isocoumarins from starting materials like 2-halobenzoates and ketones or o-halobenzoic acids and 1,3-diketones. tandfonline.com
In line with the principles of green chemistry, significant efforts are being made to reduce the environmental impact of synthetic processes. One-pot, multi-component reactions are a cornerstone of this approach, offering reduced reaction times and higher yields. nih.gov A key development is the use of environmentally benign solvents, particularly water. researchgate.netnih.govwalisongo.ac.id Furthermore, solvent-free reaction conditions are being explored, which align directly with green chemistry goals. acs.org A particularly innovative green approach involves using natural acids, such as juices from Citrus limon L. and Vitis vinifera L., as catalysts for the synthesis of coumarin (B35378) derivatives. ijpsonline.com
Table 2: Comparison of Modern Synthetic Methods for Isocoumarins
| Method | Catalyst/Reagents | Key Advantages | Citation |
|---|---|---|---|
| C-H Activation/Annulation | Rhodium(III) complexes | High efficiency, simple operation, readily available substrates. | nih.govnih.gov |
| Oxidative Annulation | Ruthenium(II) complexes | Inexpensive catalyst, atom- and step-economical, broad applicability. | mdpi.com |
| Aerobic Oxidative Cyclization | Ruthenium/Silver/Copper catalysts | High regioselectivity, good to excellent yields. | acs.org |
| One-Pot Synthesis | Ammonium acetate (B1210297) / Aliquate-336 | Environmentally friendly, simple, efficient in time and yield. | researchgate.netnih.gov |
| Green Catalysis | Natural fruit juices | Waste minimized, simple, efficient. | ijpsonline.com |
Integration of Advanced Computational Techniques for Rational Drug Design
Advanced computational techniques are becoming indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. For the 7-hydroxy-3-methyl-1H-2-benzopyran-1-one scaffold, these methods offer a powerful route to explore its therapeutic potential rationally.
Molecular docking is a key technique used to predict the binding orientation and affinity of a molecule to a biological target. For example, docking studies were performed on isocoumarin derivatives to elucidate their binding mode within the active site of kallikrein 5 (KLK5), predicting that a 3,4-dihydroisocoumarin derivative forms hydrogen bonds with key amino acid residues. nih.gov Similar docking simulations have been used to understand the binding of 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives to PI3K and Akt-1. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various benzopyranone analogs to identify the structural features crucial for their activity. ijpsonline.comresearchgate.net These models provide contour maps that highlight regions where modifications to the molecule can enhance its potency, guiding the design of new, more effective derivatives.
Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of a ligand-receptor complex over time, helping to understand the stability of binding interactions. nih.govyoutube.com This technique can validate docking results and provide a more accurate picture of how a compound like this compound interacts with its biological target at an atomic level.
Interdisciplinary Research with Materials Science and Nanotechnology
The unique photophysical and chemical properties of the benzopyranone core are being leveraged in exciting interdisciplinary research, particularly in materials science and nanotechnology.
A significant emerging application is the development of fluorescent probes . The fluorescence of coumarin and isocoumarin derivatives is often highly sensitive to their local environment, making them excellent probes for detecting metal ions and for bioimaging. mdpi.com For instance, a novel fluorescent sensor based on an isocoumarin-pyridine hybrid has been developed for the selective detection of Hg²⁺ and Fe³⁺ ions with very low detection limits (in the nanomolar range). nih.gov This probe was also shown to be effective for imaging these ions within living cells. nih.gov Benzo[g]coumarins, which have an extended π-system, are of particular interest as they often exhibit red/far-red fluorescence, a desirable property for in vivo imaging. researchgate.net These probes are being designed to detect a range of biologically important species, from metal ions to reactive oxygen species. rsc.org
In the realm of nanotechnology , benzopyranone derivatives are being explored for their potential in advanced drug delivery systems . Nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or mesoporous silica (B1680970), can be loaded with therapeutic agents and delivered to specific sites in the body. nih.govmdpi.com This approach can improve drug solubility, protect the drug from degradation, and enable sustained release. nih.gov Nanocarriers like benzotriazole (B28993) nanocapsules can be engineered to recognize and bind to specific cancer cells, allowing for the targeted delivery of cytotoxic drugs, thereby minimizing side effects on healthy tissues. nih.gov While not yet specific to this compound, the principles of encapsulating related compounds in nanocarriers like liposomes, dendrimers, or carbon nanotubes represent a promising future direction for enhancing its therapeutic efficacy. nih.govgoogle.com The synthesis of metal complexes, such as a silver(I) complex with a coumarin derivative, further highlights the synergy between inorganic chemistry and benzopyranone research, yielding materials with potent antimicrobial and anticancer activities. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Hydroxy-3-methyl-1H-2-benzopyran-1-one, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis starting with substituted coumarin precursors is common. For example, alkylation at the 3-position using methyl halides under basic conditions (e.g., K₂CO₃ in acetone) can introduce the methyl group. Hydroxylation at the 7-position can be achieved via demethylation of a methoxy precursor using BBr₃ in dichloromethane at −78°C . Yields are improved by controlling stoichiometry (1.2–1.5 equivalents of alkylating agents) and reaction times (8–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR : Confirm hydroxyl (3483 cm⁻¹) and carbonyl (1665 cm⁻¹) stretches .
- NMR : ¹H NMR should resolve the methyl group (δ ~2.36 ppm, singlet) and aromatic protons (δ 6.8–7.7 ppm, coupling patterns dependent on substitution) .
- Mass Spectrometry : ESI-MS (m/z 178 [M+H]⁺) validates molecular weight .
Cross-validate with HPLC (C18 column, methanol/water mobile phase) to confirm purity (>95%) .
Q. What solvent systems and storage conditions ensure stability?
- Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at −20°C for 6–12 months. Avoid aqueous solutions at neutral/basic pH due to hydrolysis of the lactone ring. For short-term storage, refrigerate (4°C) in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods predict solubility and partition coefficients (logP) for this compound?
- Methodological Answer : Use the Crippen Method to calculate logP (octanol/water partition coefficient) based on atomic contributions. For solubility, apply the McGowan Characteristic Volume (mcvol) to estimate aqueous solubility (log10ws) via fragment-based approaches . Validate experimentally using shake-flask methods with UV-Vis quantification (λmax ~310 nm) . Discrepancies between computational and experimental data may arise from crystal packing effects, requiring DSC analysis to assess polymorphism .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in antimicrobial or antioxidant assays often stem from:
- Structural analogs : Minor substituent changes (e.g., methoxy vs. hydroxy groups) drastically alter activity .
- Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth at pH 7.2) and use internal controls (e.g., ciprofloxacin for antimicrobial studies) .
- Cellular uptake : Measure intracellular concentrations via LC-MS to correlate bioactivity with bioavailability .
Q. How can regioselective functionalization at the 3- and 7-positions be achieved?
- Methodological Answer : Protect the 7-hydroxy group with acetyl chloride before introducing substituents at the 3-position. Deprotection with NaOH/MeOH restores the hydroxyl group. For asymmetric modifications, employ chiral catalysts (e.g., BINOL-derived ligands) during alkylation . Monitor regioselectivity via ¹³C NMR (carbonyl shifts at δ ~160–162 ppm) .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer : Use UPLC-QTOF-MS to detect impurities at ppm levels. For isomers, employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents. Quantify residual solvents (e.g., acetone, DCM) via headspace GC-MS .
Safety and Regulatory Considerations
Q. What personal protective equipment (PPE) is required for handling this compound?
- Methodological Answer : Use NIOSH-approved P95 respirators to avoid inhalation of fine particulates. Wear nitrile gloves (tested for chemical permeation) and full-body lab coats. In case of skin contact, wash immediately with 10% ethanol/water solution .
Q. How should researchers address data gaps in ecotoxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
